1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one
Overview
Description
The compound “1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a complex organic molecule. It contains a 1,3-benzodioxol moiety, which is a common feature in many natural products and drugs . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-benzodioxol and 1,2,4-oxadiazole rings would likely have a significant impact on its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anticancer Activity
Compounds bearing the 1,3,4-oxadiazole nucleus, including structures similar to 1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one, have been synthesized and evaluated for their anticancer activity. For instance, derivatives have shown significant to good anticancer activity against a panel of cancer cell lines, indicating their potential as lead compounds in cancer treatment (Rashid, Husain, & Mishra, 2012). Another study highlighted the design and synthesis of benzimidazole-bearing oxadiazole and triazolo-thiadiazoles as anticancer agents, with compounds exhibiting remarkable anticancer activity (Husain, Rashid, Mishra, Parveen, Shin, & Kumar, 2012).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies have shown that such compounds can effectively protect mild steel from corrosion, suggesting their application in industrial settings to prolong the life of metal equipment (Ammal, Prajila, & Joseph, 2018).
Liquid Crystalline Properties
Research into the liquid crystalline properties of heterocyclic compounds, including those containing the 1,3,4-oxadiazole ring, has indicated that these materials have potential applications in the development of new liquid crystal displays. The study of such compounds provides insights into the effect of different heterocyclic rings on liquid crystalline behavior and could lead to the creation of novel materials with desirable electronic and optical properties (Han, Zhang, Wang, Wang, Pang, & Meng, 2009).
Antimicrobial and Antifungal Activities
Compounds with 1,3,4-oxadiazole structures have also been investigated for their antimicrobial and antifungal activities. These studies have identified compounds with potent activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Safety And Hazards
Future Directions
The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and safety profile. This could include laboratory experiments, computational studies, and possibly clinical trials if the compound is intended to be developed as a drug .
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7(15)4-11-13-12(14-18-11)8-2-3-9-10(5-8)17-6-16-9/h2-3,5H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSDWQGFYFGMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC(=NO1)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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